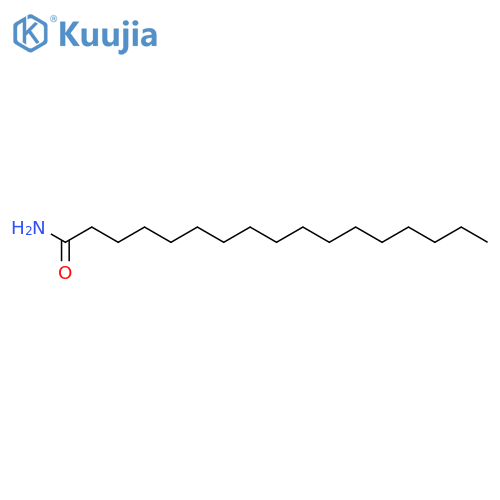Cas no 25844-13-7 (Heptadecanamide)
ヘプタデカンアミド(Heptadecanamide)は、分子式C17H35NOで表される長鎖脂肪酸アミドの一種です。主に潤滑剤や界面活性剤として利用され、高い熱安定性と優れた滑性を特徴とします。特にポリマー加工時の離型性向上や樹脂の表面改質に効果的で、金属加工油添加剤としても使用されます。化学的に安定しており、酸化や加水分解に対する耐性が高いため、高温環境下での長期使用が可能です。また、生分解性に優れたバージョンも開発されており、環境負荷低減が求められる用途への適用が進んでいます。

Heptadecanamide structure
商品名:Heptadecanamide
CAS番号:25844-13-7
MF:C17H35NO
メガワット:269.465905427933
MDL:MFCD00674628
CID:1424268
PubChem ID:12791129
Heptadecanamide 化学的及び物理的性質
名前と識別子
-
- Heptadecanamide
- AKOS037645055
- AS-56608
- D81341
- 25844-13-7
- SCHEMBL104521
- REEPJBYQLCWOAR-UHFFFAOYSA-N
- DTXSID40509966
- CS-0160279
-
- MDL: MFCD00674628
- インチ: 1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19)
- InChIKey: REEPJBYQLCWOAR-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])N([H])[H]
計算された属性
- せいみつぶんしりょう: 269.27205
- どういたいしつりょう: 269.271864740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 15
- 複雑さ: 192
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.3
- トポロジー分子極性表面積: 43.1
じっけんとくせい
- PSA: 43.09
Heptadecanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D753915-250mg |
Heptadecanamide |
25844-13-7 | 95% | 250mg |
$185 | 2024-06-06 | |
| Aaron | AR00BTKH-250mg |
Heptadecanamide |
25844-13-7 | 95% | 250mg |
$154.00 | 2025-02-10 | |
| A2B Chem LLC | AF50437-50mg |
Heptadecanamide |
25844-13-7 | 95% | 50mg |
$60.00 | 2024-04-20 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WS061-50mg |
Heptadecanamide |
25844-13-7 | 95% | 50mg |
786.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | D753915-1g |
Heptadecanamide |
25844-13-7 | 95% | 1g |
$510 | 2024-06-06 | |
| Chemenu | CM538763-1g |
Heptadecanamide |
25844-13-7 | 95%+ | 1g |
$830 | 2024-07-28 | |
| eNovation Chemicals LLC | D753915-100mg |
Heptadecanamide |
25844-13-7 | 95% | 100mg |
$120 | 2024-06-06 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H908796-250mg |
Heptadecanamide |
25844-13-7 | 95% | 250mg |
2,298.00 | 2021-05-17 | |
| Aaron | AR00BTKH-100mg |
Heptadecanamide |
25844-13-7 | 95% | 100mg |
$73.00 | 2025-02-10 | |
| eNovation Chemicals LLC | D753915-100mg |
Heptadecanamide |
25844-13-7 | 95% | 100mg |
$120 | 2025-02-27 |
Heptadecanamide 関連文献
-
Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
-
Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
-
Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
